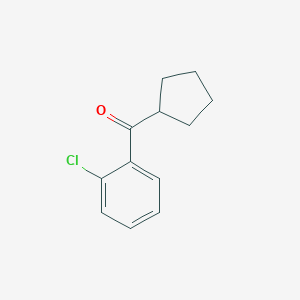

2-Chlorophenyl cyclopentyl ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJMMRNZBJHXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00217757 | |

| Record name | 2-Chlorophenyl cyclopentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6740-85-8 | |

| Record name | (2-Chlorophenyl)cyclopentylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6740-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenyl cyclopentyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006740858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenyl cyclopentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00217757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorophenyl cyclopentyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENYL CYCLOPENTYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEU83T8UK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorophenyl cyclopentyl ketone CAS number and molecular structure

2-Chlorophenyl Cyclopentyl Ketone: A Technical Overview

Introduction

This compound, also known by synonyms such as (2-chlorophenyl)(cyclopentyl)methanone and o-chlorophenyl cyclopentyl ketone, is a chemical compound recognized for its role as a key intermediate in organic synthesis.[1][2] Its primary significance lies in its application as a starting material for the synthesis of psychoactive compounds, most notably ketamine and its metabolite, norketamine.[1][3] Beyond this, it serves as a reagent in the preparation of various bicyclic and polycyclic aromatic hydrocarbons.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis protocols, and key applications for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases, providing a quantitative look at the compound's characteristics.

| Property | Value | Reference(s) |

| CAS Number | 6740-85-8 | [1][2][6] |

| Molecular Formula | C₁₂H₁₃ClO | [1][2][6] |

| Molecular Weight | 208.68 g/mol | [2][5][6] |

| Appearance | Neat liquid; Clear colorless to pale yellow oil | [1][5] |

| Purity | ≥95% to >98% | [1][7] |

| Density | 1.16 g/cm³ | [8][9] |

| Boiling Point | 96°C | [8] |

| Flash Point | >100°C | [8] |

| Refractive Index | 1.5470 | [8] |

| Solubility | Soluble in methanol; Slightly miscible with chloroform and ethyl acetate. | [1][4][8] |

| Storage Temperature | 2°C - 8°C | [5][9] |

Molecular Structure

The molecular structure of this compound consists of a cyclopentane ring and a 2-chlorophenyl group connected by a carbonyl functional group.

Caption: Molecular structure of this compound (CAS 6740-85-8).

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been documented. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Grignard Reaction-Based Synthesis

This is a common laboratory method involving the reaction of a Grignard reagent with a nitrile.[3]

-

Principle: The synthesis centers on the formation of a new carbon-carbon bond between the cyclopentyl group from the Grignard reagent and the nitrile carbon of 2-chlorobenzonitrile, followed by hydrolysis to yield the ketone.[3]

-

Experimental Protocol Outline:

-

Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings and a small crystal of iodine to dry tetrahydrofuran (THF).[10]

-

Slowly add a solution of bromocyclopentane in dry THF to the magnesium suspension to initiate the reaction and form the Grignard reagent.[10]

-

Reaction with Nitrile: The freshly prepared cyclopentylmagnesium bromide solution is then reacted with 2-chlorobenzonitrile.

-

Hydrolysis: The resulting intermediate is hydrolyzed, typically using an aqueous acid workup, to produce this compound.

-

Purification: The final product is purified, often through vacuum distillation.

-

Friedel-Crafts Acylation and Catalytic Hydrogenation

This two-step process involves the acylation of an alkene followed by the reduction of the resulting unsaturated ketone.[3]

-

Principle: An unsaturated precursor, 2-chlorophenyl cyclopentenyl ketone, is first synthesized via Friedel-Crafts acylation. This intermediate is then reduced to the saturated target ketone.[3]

-

Experimental Protocol Outline:

-

Step 1: Friedel-Crafts Acylation:

-

React cyclopentene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms the 2-chlorophenyl cyclopentenyl ketone intermediate.[3]

-

-

Step 2: Catalytic Hydrogenation:

-

The unsaturated intermediate is subjected to catalytic hydrogenation using a palladium-on-carbon (Pd-C) catalyst in the presence of hydrogen gas (H₂).[3]

-

The reaction is typically carried out at ambient temperature and pressure.

-

-

Purification: The final product is purified by vacuum distillation, with reported yields around 60%.[3]

-

Novel Synthesis from p-Toluenesulfonylhydrazone

Recent investigations have identified a novel synthetic pathway used in illicit ketamine manufacturing.[11]

-

Principle: This process involves the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde.[11]

-

Significance: The validation of this route provides crucial information for law enforcement and forensic practitioners by identifying new starting materials for clandestine ketamine synthesis.[11]

Reactivity and Applications

The chemical reactivity of this compound is centered around its carbonyl group, making it a versatile intermediate.

-

Reduction Reactions: The ketone's carbonyl group can be readily reduced to a secondary alcohol, (2-chlorophenyl)(cyclopentyl)methanol, using standard reducing agents.[3]

-

Oxidation Reactions: Oxidative cleavage of the molecule can yield carboxylic acid derivatives, allowing for the introduction of new functional groups.[3]

-

Primary Application: The most prominent application of this compound is as a precursor in the multi-step synthesis of ketamine, a widely used anesthetic and a substance of abuse.[1][11]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H411: Toxic to aquatic life with long-lasting effects.[2]

Appropriate personal protective equipment should be used when handling this compound, and it should be managed as a hazardous substance. This product is intended for research use only and is not for human or veterinary use.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6740-85-8 | Benchchem [benchchem.com]

- 4. This compound | 6740-85-8 [chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. This compound | 6740-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. parchem.com [parchem.com]

- 9. This compound | 6740-85-8 | FC145963 [biosynth.com]

- 10. rsc.org [rsc.org]

- 11. New materials used for the synthesis of this compound seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chlorophenyl cyclopentyl ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorophenyl cyclopentyl ketone, a key intermediate in the synthesis of various organic compounds. This document details the available and predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 4H | Ar-H |

| 3.65 | p | 1H | CH-(C=O) |

| 1.95 - 1.55 | m | 8H | -(CH₂)₄- |

Predicted data is based on standard chemical shift values and coupling patterns for similar structures.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 202.0 | C=O |

| 138.0 | C-Cl |

| 131.5 | Ar-C |

| 130.0 | Ar-CH |

| 129.5 | Ar-CH |

| 127.0 | Ar-CH |

| 126.5 | Ar-CH |

| 52.0 | CH-(C=O) |

| 30.5 | -CH₂- |

| 26.0 | -CH₂- |

Predicted data is based on established carbon NMR correlation tables.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | w | Ar C-H stretch |

| ~2960, ~2870 | m | Aliphatic C-H stretch |

| ~1685 | s | C=O stretch |

| ~1590, ~1470 | m | Ar C=C stretch |

| ~750 | s | C-Cl stretch |

Data is based on the gas-phase IR spectrum available from the NIST WebBook.[1] Intensities are abbreviated as s (strong), m (medium), and w (weak).

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 208/210 | High | [M]⁺ (Molecular ion) |

| 180/182 | Medium | [M-CO]⁺ |

| 139/141 | High | [C₇H₄ClO]⁺ |

| 111/113 | Medium | [C₆H₄Cl]⁺ |

| 69 | High | [C₅H₉]⁺ |

Data is compiled from the NIST Mass Spectrometry Data Center and PubChem.[2][3] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M and M+2 peaks.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5] For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition : Place the prepared sample in the spectrometer's sample holder and record the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization : Utilize a suitable ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation patterns.[7] Electrospray ionization (ESI) is often used for LC-MS.

-

Data Acquisition : Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.[8]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.

Logical Relationships in Spectroscopic Data

This diagram shows the logical connections between the different spectroscopic techniques and the structural information they provide for this compound.

References

- 1. o-Chlorophenyl cyclopentyl ketone [webbook.nist.gov]

- 2. o-Chlorophenyl cyclopentyl ketone [webbook.nist.gov]

- 3. This compound | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Chlorophenyl Cyclopentyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chlorophenyl cyclopentyl ketone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound, this guide integrates qualitative data for this compound with quantitative data from its close structural analogue, 2-chlorobenzophenone, to provide a predictive assessment. It also outlines detailed experimental protocols for determining solubility and stability based on internationally recognized guidelines and discusses potential degradation pathways. This document is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound is a chemical intermediate of significant interest in the pharmaceutical industry. Its molecular structure, featuring a chlorinated phenyl group and a cyclopentyl ketone moiety, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions, is crucial for process development, formulation, and ensuring the quality and safety of final drug products.

This guide summarizes the available information on the solubility and stability of this compound and provides standardized methodologies for its experimental determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient or intermediate is a critical parameter that influences its bioavailability, ease of formulation, and purification methods. The solubility of this compound is dictated by its molecular structure, which possesses both nonpolar (chlorophenyl and cyclopentyl groups) and polar (carbonyl group) characteristics.

Qualitative Solubility

Initial assessments indicate that this compound exhibits the following solubility characteristics:

Quantitative Solubility Data (Analogue-Based)

| Solvent | Chemical Formula | Solubility of 2-amino-5-chlorobenzophenone (mg/mL) | Reference |

| Dimethylformamide (DMF) | C₃H₇NO | 1 | [3] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 2 | [3] |

| Ethanol | C₂H₅OH | 1 | [3] |

Note: The data presented above is for 2-amino-5-chlorobenzophenone, a related but different compound. It is provided here as an indicator of the potential solubility in polar aprotic and protic solvents. Experimental determination of the solubility of this compound is highly recommended. 4-Chlorobenzophenone is soluble in ethanol, ether, and acetone, and slightly soluble in carbon tetrachloride.[4][5]

Stability Profile

The stability of a chemical compound is its ability to resist chemical change or degradation under the influence of various environmental factors. Understanding the stability of this compound is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products.

One source indicates that this compound has a stability of at least four years when stored at -20°C.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to accelerate the degradation of a compound to identify its likely degradation products and establish its intrinsic stability. These studies are a critical component of drug development as mandated by the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

| Stress Condition | Plausible Degradation Pathway | Potential Degradation Products |

| Acidic Hydrolysis | Cleavage of the ketone, though generally stable, may occur under harsh acidic conditions. | Not readily predicted without experimental data. |

| Basic Hydrolysis | Enolate formation followed by potential rearrangement or cleavage. | Not readily predicted without experimental data. |

| Oxidative Degradation | Oxidation of the ketone or the cyclopentyl ring. | Ring-opened dicarboxylic acids, benzoic acid derivatives. |

| Photodegradation | Excitation of the carbonyl group leading to radical formation and subsequent reactions. | Reduction of the ketone to an alcohol, cleavage products. |

| Thermal Degradation | Cleavage of the weakest bonds at elevated temperatures. | Fragmentation of the cyclopentyl ring, dehalogenation. |

Experimental Protocols

The following protocols are based on established international guidelines and can be adapted for the determination of the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility").

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing the solvent of interest (e.g., water, methanol, ethanol).

-

Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Analysis: Accurately withdraw a sample of the clear, saturated solution.

-

Quantification: Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Stability Testing: Forced Degradation Studies

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline ("Stability Testing of New Drug Substances and Products").

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water mixtures).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify and characterize the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Degradation Pathways

Based on the known reactivity of aromatic ketones and chlorinated aromatic compounds, a plausible degradation pathway for this compound under oxidative and photolytic stress is proposed below.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains limited, the information on analogous compounds and the detailed experimental protocols based on international guidelines offer a robust framework for researchers and drug development professionals. The proposed degradation pathways serve as a starting point for further investigation into the stability of this important pharmaceutical intermediate. It is strongly recommended that experimental studies be conducted to obtain specific data for this compound to ensure the development of safe, effective, and stable pharmaceutical products.

References

- 1. KINETIC STUDY OF THE REACTIONS OF2‐AMINO‐5‐CHLOROBENZOPHENONE WITH HCl in MeOH–H2O | Semantic Scholar [semanticscholar.org]

- 2. Chemical degradation of chlorophenols with Fenton's reagent (Fe2+ + H2O2) | Semantic Scholar [semanticscholar.org]

- 3. Alprazolam - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-chlorobenzophenone | 5162-03-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Synthesis of 2-Chlorophenyl cyclopentyl ketone from 2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chlorophenyl cyclopentyl ketone from 2-chlorobenzonitrile, a key intermediate in the production of various compounds of interest in the pharmaceutical industry. The primary and most established synthetic route involves a Grignard reaction, which will be the focus of this document.

Overview of the Synthetic Pathway

The synthesis of this compound from 2-chlorobenzonitrile is typically achieved through a two-step process:

-

Grignard Reaction: Nucleophilic addition of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) to the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile. This forms an intermediate imine-magnesium salt complex.[1][2]

-

Hydrolysis: Subsequent treatment with an aqueous acid hydrolyzes the imine intermediate to yield the desired this compound.[1][3][4]

This method leverages the formation of a new carbon-carbon bond between the cyclopentyl ring and the benzonitrile moiety.[1][2]

Experimental Protocols

Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

While commercially available, cyclopentylmagnesium bromide can be prepared in the laboratory.

Materials:

-

Magnesium turnings

-

Bromocyclopentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of bromocyclopentane in anhydrous diethyl ether or THF to the flask.

-

Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining bromocyclopentane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

Synthesis of this compound

Materials:

-

2-Chlorobenzonitrile

-

Cyclopentylmagnesium bromide solution (prepared as above or commercial)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place a solution of 2-chlorobenzonitrile in anhydrous diethyl ether or THF.[5]

-

Cool the solution in an ice bath to 0°C.

-

Slowly add the cyclopentylmagnesium bromide solution dropwise to the stirred 2-chlorobenzonitrile solution.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[5]

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of NH₄Cl or a dilute solution of HCl (e.g., 1.2 M) to quench the reaction and hydrolyze the intermediate imine.[5][7] Stir the mixture for several hours until the hydrolysis is complete.[5]

-

Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether.[5]

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as an oil.[1][6]

Quantitative Data

| Parameter | Value / Conditions | Reference |

| Reactants Molar Ratio | ||

| 2-Chlorobenzonitrile | 1 eq. | [5] |

| Cyclopentylmagnesium bromide | 1.0 - 1.1 eq. | [5] |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | [1][5] |

| Reaction Temperature | 0°C to room temperature | [6] |

| Reaction Time | Overnight | [5] |

| Hydrolysis | ||

| Reagent | Aqueous HCl (1.2 M) or saturated NH₄Cl | [5][7] |

| Hydrolysis Time | ~6 hours | [5] |

| Yield | ||

| Reported Yield | 68% | [7] |

Visualizations

Reaction Pathway

References

- 1. This compound | 6740-85-8 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Cant get this compound from grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body - Google Patents [patents.google.com]

The Grignard Reaction: A Mechanistic and Synthetic Guide for 2-Chlorophenyl Cyclopentyl Ketone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Grignard reaction as it pertains to 2-chlorophenyl cyclopentyl ketone, a key intermediate in the synthesis of various compounds. This document addresses the mechanism from two critical perspectives: the well-documented Grignard-based synthesis of the ketone itself and the reactivity of the ketone's carbonyl group with Grignard reagents. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.

Part 1: Synthesis of this compound via Grignard Reaction

The most prevalent and high-yielding method for synthesizing this compound involves the Grignard reaction between a cyclopentylmagnesium halide and 2-chlorobenzonitrile. This approach circumvents the use of a ketone as the electrophile, instead targeting the electrophilic carbon of the nitrile group.

Core Mechanism: Grignard Addition to a Nitrile

The reaction proceeds through a two-stage mechanism:

-

Nucleophilic Attack: The nucleophilic carbon of the cyclopentylmagnesium chloride Grignard reagent attacks the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile. This addition breaks the nitrile's pi bond, leading to the formation of a transient, highly reactive intermediate.

-

Formation and Hydrolysis of Imine-Magnesium Complex: The initial adduct rearranges to form a more stable imine-magnesium salt complex. This intermediate is then hydrolyzed by the addition of aqueous acid in a subsequent workup step. The acid protonates the imine, which is then attacked by water, ultimately leading to the cleavage of the carbon-nitrogen double bond and formation of the desired ketone product.[1]

Quantitative Data Summary: Synthesis

The following table summarizes typical quantitative data for the synthesis of this compound from 2-chlorobenzonitrile and cyclopentylmagnesium chloride. The data is based on an optimized industrial process, which demonstrates high efficiency.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chlorobenzonitrile | 1.0 equivalent | [1] |

| Cyclopentylmagnesium Chloride | 2.0 equivalents | [1] |

| Reaction Conditions | ||

| Solvent | Toluene (after ether distillation) | [1] |

| Temperature | Reflux (~111 °C) | [1] |

| Reaction Time | 2 hours | [1] |

| Product Data | ||

| Yield | 89.3% | [1] |

| Purity (Post-distillation) | 99.6 - 99.7% | [1] |

| Spectroscopic Data | ||

| IR Spectrum (Gas Phase) | 1695 cm⁻¹ (C=O stretch) | [2][3] |

| Mass Spectrum (EI) | m/z 208 (M⁺), 139 (base peak) | [2][3][4] |

Experimental Protocol: Synthesis

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The setup consists of a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Protocol 1: Preparation of Grignard Reagent: Place magnesium turnings (2.0 eq.) in the reaction flask. Prepare a solution of cyclopentyl chloride (2.0 eq.) in anhydrous diethyl ether. Add a small portion (~10%) of the halide solution to the magnesium. If the reaction does not initiate, gentle warming with a heat gun may be applied. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring for 60 minutes.

-

Protocol 2: Solvent Exchange and Reaction: Begin to distill the diethyl ether while adding anhydrous toluene via the dropping funnel at an equivalent rate. Once the ether is replaced, cool the resulting toluene slurry to 50°C. Add a solution of 2-chlorobenzonitrile (1.0 eq.) in toluene dropwise over 30 minutes. Upon completion of the addition, heat the mixture to reflux and maintain for 2 hours.

-

Protocol 3: Workup and Purification: Cool the reaction mixture to below 25°C in an ice bath. Slowly and cautiously quench the reaction by adding a mixture of 4N HCl and 4N H₂SO₄. Heat the quenched mixture to reflux for 2 hours to ensure complete hydrolysis of the imine complex. After cooling, transfer the mixture to a separatory funnel. Separate the organic layer, wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield the final ketone.

Part 2: Reactivity of this compound with Grignard Reagents

While less documented for this specific molecule, the reaction of a Grignard reagent with the carbonyl group of this compound follows the classical mechanism of nucleophilic addition to produce a tertiary alcohol.[5][6]

Core Mechanism: Nucleophilic Addition to a Ketone

The reaction involves two primary steps:

-

Nucleophilic Addition: The carbanionic R-group of the Grignard reagent (e.g., methylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[7]

-

Protonation (Workup): A subsequent acidic workup protonates the alkoxide intermediate to yield the final tertiary alcohol product and water-soluble magnesium salts.[7]

Due to the steric bulk of both the cyclopentyl group and the ortho-substituted phenyl ring, this reaction may face significant steric hindrance. This can lead to lower yields or favor side reactions.[5] Potential side reactions include:

-

Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a hydride donor, reducing the ketone back to a secondary alcohol via a cyclic six-membered transition state.[5]

-

Enolization: The Grignard reagent can act as a base, abstracting an α-proton from the cyclopentyl ring to form a magnesium enolate. Subsequent workup would regenerate the starting ketone.[5]

Illustrative Data Summary: Reaction with Ketone

| Parameter | Illustrative Value | Rationale / Reference |

| Reactants | ||

| This compound | 1.0 equivalent | Standard practice |

| Methylmagnesium Bromide | 1.2 - 1.5 equivalents | Excess to drive reaction to completion |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | Standard for Grignard reactions |

| Temperature | 0 °C to Room Temp. | Controlled addition at low temp, then warming |

| Reaction Time | 1 - 3 hours | Typical for hindered ketones |

| Product Data | ||

| Product Name | 1-(2-chlorophenyl)-1-cyclopentylethanol | Nucleophilic addition product |

| Yield | 50 - 70% | Lower yields expected due to steric hindrance[8] |

| Spectroscopic Data | ||

| IR Spectrum | ~3500 cm⁻¹ (broad, O-H), ~1150 cm⁻¹ (C-O) | Typical for tertiary alcohols[9][10] |

| ¹H NMR | Singlet ~1.5-1.8 ppm (new CH₃) | Based on analogous structures |

Experimental Protocol: Reaction with Ketone

-

Apparatus Setup: Use an oven-dried, three-necked round-bottom flask assembled under a dry nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and a condenser.

-

Protocol 1: Reaction Execution: Place a solution of this compound (1.0 eq.) in anhydrous diethyl ether in the reaction flask and cool to 0°C in an ice bath. Add the Grignard reagent (e.g., 3.0 M methylmagnesium bromide in ether, 1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Protocol 2: Workup and Purification: Cool the reaction mixture back to 0°C. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude tertiary alcohol can be purified by silica gel column chromatography or recrystallization.

Part 3: General Experimental Workflow

The logical flow for conducting a Grignard reaction, whether for synthesis or subsequent reaction, follows a consistent pattern of stringent preparation, controlled reaction, and careful workup.

References

- 1. This compound | 6740-85-8 | Benchchem [benchchem.com]

- 2. o-Chlorophenyl cyclopentyl ketone [webbook.nist.gov]

- 3. o-Chlorophenyl cyclopentyl ketone [webbook.nist.gov]

- 4. This compound | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation Route for the Synthesis of 2-Chlorophenyl Cyclopentyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation method for synthesizing 2-Chlorophenyl cyclopentyl ketone, an important intermediate in the pharmaceutical industry, notably in the synthesis of ketamine.[1] This document details the underlying chemical principles, experimental protocols, and expected outcomes, presenting quantitative data in a clear, tabular format for ease of comparison.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[2][3] The reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5] A key advantage of this method over Friedel-Crafts alkylation is that the resulting ketone is deactivated towards further substitution, which prevents polyacylation and leads to monoacylated products.[3][6]

In the context of synthesizing this compound, the aromatic substrate is chlorobenzene. Although chlorobenzene is a deactivated aromatic compound due to the electron-withdrawing nature of the chlorine atom, the chloro group acts as an ortho, para-director for incoming electrophiles.[6] Consequently, the acylation of chlorobenzene with cyclopentanecarbonyl chloride is expected to yield a mixture of this compound (ortho-product) and 4-chlorophenyl cyclopentyl ketone (para-product), with the para-isomer generally being the major product due to reduced steric hindrance.[6][7] However, specific reaction conditions can influence the regioselectivity.

While the Friedel-Crafts route to this compound is a valid synthetic strategy, it is often associated with challenges such as low yields and the potential for significant resinification, which can complicate the purification process.[8] Alternative methods, such as the Grignard reaction, are frequently employed and may offer higher yields and purity.[8]

Reaction Mechanism and Logical Pathway

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts a chloride ion from cyclopentanecarbonyl chloride to generate the cyclopentyl acylium ion. This electrophile is then attacked by the π-electron system of the chlorobenzene ring. A subsequent deprotonation of the resulting arenium ion restores the aromaticity of the ring, yielding the final ketone product and regenerating the catalyst.[2][6]

Caption: Logical pathway of the Friedel-Crafts acylation mechanism.

Quantitative Data Summary

The yield of this compound via Friedel-Crafts acylation can vary significantly depending on the specific reactants and conditions employed. The following table summarizes key quantitative data.

| Parameter | Expected Value | Reference |

| Molecular Formula | C₁₂H₁₃ClO | N/A |

| Molar Mass | 208.68 g/mol | N/A |

| Appearance | Off-white to pale yellow solid or oil | [6] |

| Yield (Chlorobenzene Route) | Low to moderate (30-60% reported for analogous reactions) | [8] |

| Yield (Cyclopentene Route) | Potentially higher (up to 81.62% reported) | [8] |

| Boiling Point | Not widely reported, requires vacuum distillation | [8] |

| Key IR Absorptions (cm⁻¹) | ~1680 (C=O stretch), ~750 (ortho-disubstituted benzene) | [6] |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with cyclopentanecarbonyl chloride.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aluminum chloride is corrosive and reacts violently with water; handle with extreme care.[6]

-

Cyclopentanecarbonyl chloride is corrosive and a lachrymatory substance.

-

Chlorobenzene is a volatile and potentially harmful solvent.

-

The reaction generates HCl gas, which is corrosive and toxic; ensure proper trapping or venting.[6]

Materials and Reagents:

-

Chlorobenzene

-

Cyclopentanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a calcium chloride drying tube

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Reagent Preparation:

-

To the flask, add anhydrous aluminum chloride (e.g., 1.1 to 1.5 molar equivalents relative to the acyl chloride) and anhydrous dichloromethane (sufficient to create a stirrable slurry).

-

Cool the suspension to 0°C using an ice bath.

-

In the addition funnel, prepare a solution of cyclopentanecarbonyl chloride (1.0 molar equivalent) and chlorobenzene (can be used as a reactant and solvent, typically in excess, e.g., 2-4 molar equivalents) in anhydrous dichloromethane.

-

-

Reaction:

-

Add the solution from the addition funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature is maintained below 5°C.[6]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

-

Work-up:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl.[6]

-

Continue stirring until all solids have dissolved.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).[6]

-

Combine all organic layers.

-

-

Washing:

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.[6]

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel to yield the pure this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation provides a direct, albeit sometimes low-yielding, route to this compound. Careful control of reaction conditions, particularly temperature, is crucial to minimize side reactions and improve the overall efficiency. The provided protocol, based on established principles of electrophilic aromatic substitution, offers a solid foundation for researchers and professionals in organic synthesis and drug development. Further optimization of catalyst choice, solvent, and reaction time may lead to improved yields and purity of the desired ortho-isomer.

References

- 1. New materials used for the synthesis of this compound seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | 6740-85-8 | Benchchem [benchchem.com]

Navigating the Synthesis of 2-Chlorophenyl Cyclopentyl Ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and novel synthetic pathways for 2-Chlorophenyl cyclopentyl ketone, a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document details experimental protocols, presents comparative quantitative data, and visualizes the chemical workflows for enhanced understanding.

Executive Summary

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. This guide explores three primary synthetic routes: the widely-used Grignard reaction, the classic Friedel-Crafts acylation, and a recently identified novel pathway. Each method is evaluated based on yield, purity, and the availability of detailed experimental procedures. While the Grignard and Friedel-Crafts reactions are well-documented, the novel pathway, emerging from forensic analysis of illicit laboratory materials, presents a new avenue for exploration, though its detailed experimental parameters are not yet publicly available. This guide aims to equip researchers with the necessary information to select and optimize the most suitable synthetic strategy for their specific needs.

Established Synthetic Pathways

Two principal methods for the synthesis of this compound have been extensively documented in scientific literature: the Grignard reaction and Friedel-Crafts acylation.

Grignard Reaction

The Grignard reaction is a robust and frequently employed method for creating the carbon-carbon bond between the cyclopentyl group and the carbonyl carbon.[1] This pathway involves the reaction of a cyclopentylmagnesium halide (bromide or chloride) with 2-chlorobenzonitrile.[2][3] The reaction proceeds through an imine intermediate, which is subsequently hydrolyzed to yield the target ketone. The use of anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, and an inert atmosphere are crucial for achieving high yields.[1]

| Pathway | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| Grignard | Cyclopentylmagnesium bromide, 2-chlorobenzonitrile | Diethyl Ether | 3 days | 68 | Not Specified | U.S. Patent 3,254,124 |

| Grignard | Cyclopentylmagnesium chloride, 2-chlorobenzonitrile | Diethyl Ether / Aromatic Hydrocarbon | Not Specified | 87.8 - 89.3 | 99.6 - 99.76 | Hungarian Patent HU185337B |

Materials:

-

Cyclopentyl bromide (or chloride)

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

2-chlorobenzonitrile

-

Anhydrous diethyl ether (or tetrahydrofuran)

-

Anhydrous toluene (or other aromatic hydrocarbon for solvent exchange)

-

Hydrochloric acid (for hydrolysis)

-

Sodium bicarbonate solution

-

Water

-

Ethyl acetate (for extraction)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Add a small portion of a solution of cyclopentyl bromide in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Solvent Exchange (Optional but recommended for higher yields): Add an anhydrous aromatic hydrocarbon like toluene and distill off the diethyl ether.

-

Reaction with 2-chlorobenzonitrile: Cool the Grignard reagent solution and add a solution of 2-chlorobenzonitrile in the aromatic hydrocarbon dropwise.

-

Heat the reaction mixture to reflux for several hours to drive the reaction to completion.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a solution of hydrochloric acid to hydrolyze the imine complex.

-

Work-up: Separate the organic layer. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and again with water.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

References

2-Chlorophenyl Cyclopentyl Ketone: A Core Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenyl cyclopentyl ketone is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various psychoactive compounds and their analogs, most notably ketamine and its metabolite, norketamine.[1][2][3] Its chemical structure, featuring a chlorinated phenyl group attached to a cyclopentyl ketone moiety, presents multiple reactive sites, making it a versatile building block in the synthesis of more complex molecules, including bicyclic and polycyclic aromatic hydrocarbons.[4] This guide provides a comprehensive overview of the synthesis, chemical transformations, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

This compound is a neat liquid with a molecular formula of C₁₂H₁₃ClO and a molecular weight of 208.68 g/mol .[5][6] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃ClO | [2][5] |

| Molecular Weight | 208.68 g/mol | [5][6] |

| CAS Number | 6740-85-8 | [2][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [7] |

| Boiling Point | 96-97 °C at 0.3 mmHg | [8] |

| Density | 1.16 g/cm³ | |

| Refractive Index | 1.55 | [7] |

| Solubility | Soluble in Methanol | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the Grignard reaction being the most common.[1][4] However, alternative methods such as catalytic hydrogenation and a novel synthesis from 2-chlorobenzaldehyde have also been developed.[1][9]

Grignard Reaction

The reaction of a cyclopentylmagnesium halide (typically bromide or chloride) with 2-chlorobenzonitrile is a widely used method for the synthesis of this compound.[1][4] The reaction proceeds through a nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis of the resulting imine-magnesium complex.[1]

Experimental Protocol: Grignard Reaction

-

Materials: Magnesium turnings, cyclopentyl chloride (or bromide), 2-chlorobenzonitrile, diethyl ether (anhydrous), toluene (anhydrous), hydrochloric acid (dilute) or sulfuric acid (dilute).[10]

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, add magnesium turnings.

-

Add a solution of cyclopentyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (cyclopentylmagnesium chloride).

-

Once the Grignard reagent is formed, continuously distill off the diethyl ether while adding anhydrous toluene.[10]

-

Cool the mixture and add a solution of 2-chlorobenzonitrile in anhydrous toluene dropwise.[10]

-

Heat the reaction mixture to reflux for a specified period (e.g., 2 hours).[10]

-

After cooling, hydrolyze the intermediate imine complex by carefully adding dilute hydrochloric acid or sulfuric acid.[1][10]

-

Separate the organic layer, wash it with water and a mild base (e.g., 5% sodium bicarbonate solution), and then with water again.[10]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain this compound.[1][10]

-

Quantitative Data: Grignard Reaction

| Reactants | Solvent | Reaction Time | Yield | Purity | Reference |

| Cyclopentylmagnesium chloride, 2-chlorobenzonitrile | Diethyl ether / Toluene | 2 hours (reflux) | 87.8% | 99.76% | [10] |

| Cyclopentylmagnesium bromide, 2-chlorobenzonitrile | Diethyl ether | 3 days | Not specified | Not specified | [8] |

| Cyclopentylmagnesium bromide, 2-chlorobenzonitrile | Not specified | Not specified | 68% | Not specified | [11] |

Table 2: Reported Yields for the Grignard Synthesis of this compound

Figure 1: Grignard reaction pathway for the synthesis of this compound.

Catalytic Hydrogenation

This method involves the hydrogenation of an unsaturated precursor, 2-chlorophenyl cyclopentenyl ketone, which is typically formed via a Friedel-Crafts acylation.[1]

Experimental Protocol: Catalytic Hydrogenation

-

Step 1: Friedel-Crafts Acylation

-

Materials: Cyclopentene, 2-chlorobenzoyl chloride, aluminum chloride (AlCl₃).[1]

-

Procedure: Perform a Friedel-Crafts acylation of cyclopentene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the 2-chlorophenyl cyclopentenyl ketone intermediate.[1]

-

-

Step 2: Hydrogenation

-

Materials: 2-chlorophenyl cyclopentenyl ketone, palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).[1]

-

Procedure: Subject the intermediate to catalytic hydrogenation using a Pd/C catalyst in the presence of hydrogen gas. The reaction is typically carried out at ambient temperature and pressure.[1]

-

Purification: The final product is purified by vacuum distillation.[1]

-

Quantitative Data: Catalytic Hydrogenation

| Step | Yield | Reference |

| Hydrogenation | 60% (after vacuum distillation) | [1] |

Table 3: Reported Yield for the Catalytic Hydrogenation Step

References

- 1. This compound | 6740-85-8 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Buy this compound | 6740-85-8 [smolecule.com]

- 5. This compound | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 6740-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. US3254124A - Aminoketones and methods for their production - Google Patents [patents.google.com]

- 9. New materials used for the synthesis of this compound seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 11. CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body - Google Patents [patents.google.com]

Theoretical Reactivity of 2-Chlorophenyl Cyclopentyl Ketone: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of 2-chlorophenyl cyclopentyl ketone, a key intermediate in the synthesis of various pharmaceutical compounds. While specific experimental and exhaustive computational studies on this molecule are not extensively documented in publicly available literature, this document leverages established principles of computational chemistry and data from analogous aromatic ketones to predict its electronic properties and reactive behavior. This guide outlines the standard computational methodologies, predicted reactivity indices, and potential reaction pathways, offering a robust starting point for further research and development. All theoretical data presented is representative and derived from computational studies on structurally similar compounds.

Introduction

This compound is a significant precursor in organic synthesis, notably in the production of anesthetic agents.[1] A thorough understanding of its reactivity is paramount for optimizing synthetic yields, predicting potential side reactions, and designing novel derivatives. Theoretical and computational chemistry offer powerful tools to elucidate the electronic structure and predict the chemical behavior of molecules at a quantum level.[1] This guide explores the probable reactivity of this compound through the lens of Density Functional Theory (DFT), a widely used computational method in chemical research.

Computational Methodology

The insights presented in this guide are based on protocols commonly employed in the computational analysis of organic molecules. These methods are designed to model the electronic environment and predict reactivity with a high degree of accuracy.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

-

Protocol: The molecular structure of this compound would be optimized using a DFT method, typically with the B3LYP functional and a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Calculation of Reactivity Descriptors

Once the optimized geometry is obtained, various electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the distribution of electrons and identifying the most probable sites for electrophilic and nucleophilic attack.

-

Protocol: Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. Mulliken charge analysis provides insight into the partial charges on each atom, while the MEP visualizes the charge distribution and is an excellent predictor of sites for electrophilic and nucleophilic attack.

The following diagram illustrates a typical workflow for the computational analysis of a molecule like this compound.

Predicted Reactivity of this compound

Based on the principles of organic chemistry and computational studies of analogous ketones, the reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon and the activated aromatic ring.

Frontier Molecular Orbitals and Global Reactivity Descriptors

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). The energy gap between them indicates the molecule's reactivity.

Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Predicted Value (a.u.) | Implication |

| HOMO Energy | ~ -0.25 | Indicates the electron-donating ability. |

| LUMO Energy | ~ -0.08 | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 0.17 | A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | ~ 0.165 | Overall ability to attract electrons. |

| Chemical Hardness (η) | ~ 0.085 | Resistance to change in electron distribution. |

Note: These values are representative and would need to be calculated specifically for this compound.

Local Reactivity: Molecular Electrostatic Potential and Atomic Charges

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions (negative potential) are susceptible to electrophilic attack, while the blue regions (positive potential) are prone to nucleophilic attack.

For this compound, the MEP would show a strong negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs. A significant positive potential (blue) would be localized on the carbonyl carbon, making it the primary site for nucleophilic attack. The chlorine atom would also influence the charge distribution on the phenyl ring.

Table 2: Predicted Mulliken Atomic Charges

| Atom | Predicted Partial Charge (e) | Reactivity Implication |

| Carbonyl Carbon | ~ +0.4 to +0.6 | Highly electrophilic, site for nucleophilic attack. |

| Carbonyl Oxygen | ~ -0.5 to -0.7 | Nucleophilic, site for protonation or Lewis acid coordination. |

| C-Cl (ipso-carbon) | ~ +0.1 to +0.2 | Influenced by the electron-withdrawing chlorine. |

| ortho-Carbon (to carbonyl) | ~ -0.1 to -0.2 | Slightly electron-rich due to resonance. |

Note: These charge values are estimations based on similar molecular structures.

Potential Reaction Pathways

The electronic structure of this compound suggests several key reaction pathways.

Nucleophilic Addition to the Carbonyl Group

This is the most characteristic reaction of ketones. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. A common example is the Grignard reaction, which is used in the synthesis of this molecule itself.[1] Another important reaction is reduction using agents like sodium borohydride.[2]

The following diagram illustrates the general mechanism for nucleophilic addition to the carbonyl group.

Electrophilic Aromatic Substitution

The 2-chlorophenyl group can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-director, but the carbonyl group is a meta-director and deactivating. The interplay of these two substituents will determine the regioselectivity of the reaction. Computational analysis of the electron density on the aromatic ring can predict the most likely positions for substitution.

Conclusion

While this guide provides a theoretical framework for the reactivity of this compound based on established computational principles and data from analogous systems, it is a starting point. Detailed computational studies employing the methodologies outlined herein would provide more precise quantitative data. Such studies would be invaluable for researchers in organic synthesis and drug development, enabling the rational design of synthetic routes and novel molecular entities. The provided protocols and predicted reactivity patterns offer a solid foundation for initiating such in-depth computational investigations.

References

Handling and storage guidelines for 2-Chlorophenyl cyclopentyl ketone

An In-depth Technical Guide to the Handling and Storage of 2-Chlorophenyl cyclopentyl ketone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and disposal of this compound (CAS No. 6740-85-8). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a laboratory chemical used as a reagent in the preparation of bicyclic and polycyclic aromatic hydrocarbons and as a pharmaceutical intermediate.[1] It is a clear, colorless to light orange or yellow liquid.[2]

| Property | Value | Source |

| Molecular Formula | C12H13ClO | [3][4] |

| Molecular Weight | 208.69 g/mol | [3][4] |

| CAS Number | 6740-85-8 | [3] |

| Appearance | Clear liquid | [3][5] |

| Purity | >98.0% (GC) | [2] |

| log Pow | 3.7 | [3] |

| Density | 1.16 g/cm³ | [5] |

Hazard Identification and Classification

While some safety data sheets classify this compound as not a hazardous substance or mixture, others indicate potential hazards.[5][6] It is prudent to handle this compound with care, considering the following potential hazards:

-

Acute toxicity, oral (Category 4): Harmful if swallowed.[4][5]

-

Skin sensitizer (Category 1): May cause an allergic skin reaction.[4][5]

-

Chronic aquatic toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[4][5]

The GHS classification indicates a warning signal word.[4][5]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][6][7]

-

Ensure safety showers and eye wash stations are readily accessible.[5][6]

Personal Protective Equipment (PPE)

| PPE | Specifications | Source |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133. | [7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Inspect gloves before use. | [5][7] |

| Respiratory Protection | Under normal use conditions, no protective equipment is needed. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [3][5] |

Storage Guidelines

Proper storage is critical for maintaining the stability and integrity of this compound.

| Storage Condition | Recommendation | Source |

| Temperature | Store at 2°C - 8°C. | [5] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | [3][5][7] |

| Atmosphere | Store under an inert atmosphere. | [3] |

| Incompatible Materials | Avoid strong oxidizers. | [5] |

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [3][7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur. | [3][7] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. | [3][7] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. | [3] |

Spill and Fire-Fighting Measures

Spill Response

-

Wear appropriate personal protective equipment.

-

Sweep up and shovel into suitable containers for disposal.[3][7]

-

Avoid release to the environment.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[3]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride.[3][5][7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[7]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[6] It is recommended to store under an inert atmosphere.[3]

-

Hazardous Reactions: None under normal processing.[3]

-

Conditions to Avoid: Incompatible materials and heat.[5]

-

Incompatible Materials: Strong oxidizers.[5]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas.[3][5][6]

Experimental Protocol: Chemical Spill Cleanup

This protocol outlines the steps for safely managing a small-scale spill of this compound in a laboratory setting.

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and notify the appropriate safety personnel.

-

Don PPE: Put on the appropriate personal protective equipment, including chemical safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of inhalation, use a respirator.

-

Contain the Spill: For a liquid spill, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials such as sawdust.

-

Neutralize (if applicable): For this compound, neutralization is not a primary concern. Focus on absorption.

-

Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose of Waste: Dispose of the waste container and any contaminated materials (e.g., gloves, paper towels) as hazardous waste according to your institution's guidelines.

-

Restock and Report: Restock any used spill kit materials and file an incident report as required by your institution.

Diagrams

References

- 1. This compound | 6740-85-8 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Safety Precautions for 2-Chlorophenyl cyclopentyl ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chlorophenyl cyclopentyl ketone is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals.[1][2] Due to its potential hazards, it is imperative that researchers and laboratory personnel adhere to strict safety protocols to minimize risks of exposure and ensure a safe working environment. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to working with this compound.

Hazard Identification and Classification

| Hazard Category | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed[3][4] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[3][4] |

| Hazardous to the Aquatic Environment (Long-term) | Category 2 | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects[3][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |